molecular formula C12H17BrMgO B6316140 5-(Benzyloxy)pentylmagnesium bromide CAS No. 866423-24-7

5-(Benzyloxy)pentylmagnesium bromide

Cat. No.: B6316140
CAS No.: 866423-24-7
M. Wt: 281.47 g/mol
InChI Key: YTEKJRXETGSKKZ-UHFFFAOYSA-M
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Description

5-(Benzyloxy)pentylmagnesium bromide is a Grignard reagent with the molecular formula C12H17BrMgO. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the creation of complex molecules .

Mechanism of Action

Target of Action

5-(Benzyloxy)pentylmagnesium bromide, also known as BnOC5H10MgBr, is an organometallic compound. The primary targets of this compound are typically carbon atoms in organic molecules that are susceptible to nucleophilic attack .

Mode of Action

The compound acts as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms present in many organic compounds . The magnesium atom in the Grignard reagent carries a partial negative charge and thus can form a bond with the electrophilic carbon atom .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific organic molecule it reacts with. .

Pharmacokinetics

As a Grignard reagent, it’s likely to be highly reactive and unstable in aqueous environments, which could limit its bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Benzyloxy)pentylmagnesium bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with magnesium in the presence of an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Alkyl Chains: From substitution reactions.

    Coupled Products: From cross-coupling reactions

Scientific Research Applications

5-(Benzyloxy)pentylmagnesium bromide is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pentylmagnesium Bromide: Similar in structure but lacks the benzyloxy group.

    Butylmagnesium Bromide: Shorter carbon chain.

    Hexylmagnesium Bromide: Longer carbon chain .

Uniqueness

5-(Benzyloxy)pentylmagnesium bromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of molecules where the benzyloxy group can participate in further chemical transformations .

Properties

IUPAC Name

magnesium;pentoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEKJRXETGSKKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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